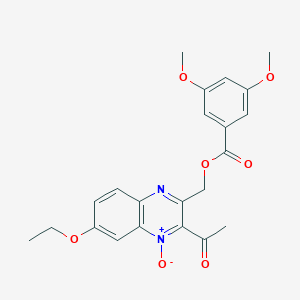
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoxaline core, acetyl and ethoxy groups, and a dimethoxybenzoate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of acetyl and ethoxy groups through specific reaction conditions. The final step involves the esterification of the quinoxaline derivative with 3,5-dimethoxybenzoic acid. Each step requires precise control of reaction conditions, including temperature, pH, and the use of appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoxaline core, leading to the formation of reduced derivatives.
Substitution: The presence of functional groups allows for substitution reactions, where specific groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines. Substitution reactions can lead to a variety of functionalized quinoxaline derivatives.
Scientific Research Applications
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors, modulating their activity. The acetyl and ethoxy groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different functional groups.
Benzimidazole derivatives: Structurally related compounds with similar biological activities.
Isoquinoline derivatives: Compounds with isoquinoline cores that share some chemical properties.
Uniqueness
(3-acetyl-6-ethoxy-4-oxido-2-quinoxalinyl)methyl 3,5-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
861652-20-2 |
|---|---|
Molecular Formula |
C22H22N2O7 |
Molecular Weight |
426.4g/mol |
IUPAC Name |
(3-acetyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C22H22N2O7/c1-5-30-15-6-7-18-20(11-15)24(27)21(13(2)25)19(23-18)12-31-22(26)14-8-16(28-3)10-17(9-14)29-4/h6-11H,5,12H2,1-4H3 |
InChI Key |
LVXCMFZAHZISJF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C)COC(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















